5-(2-Furanyl)-1H-imidazole: Chemical Structure, Physicochemical Properties, and Synthetic Methodologies
5-(2-Furanyl)-1H-imidazole: Chemical Structure, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
5-(2-Furanyl)-1H-imidazole (CAS: 156647-29-9) is a highly versatile, bi-heterocyclic building block that merges the electron-rich properties of a furan ring with the hydrogen-bonding capacity of an imidazole core[1]. In medicinal chemistry, this scaffold is prized for its modularity; it serves as a critical pharmacophore in the development of kinase inhibitors, Advanced Glycation End-product (AGE) modulators, and novel anti-inflammatory agents[2]. This technical whitepaper dissects its structural identity, physicochemical behavior, and provides a field-proven, self-validating synthetic methodology based on the Van Leusen multicomponent reaction.
Structural & Physicochemical Profile
The molecular architecture of 5-(2-furanyl)-1H-imidazole consists of a furan ring directly conjugated to the C5 position of an imidazole ring. This conjugation extends the π -electron system, significantly influencing both its UV absorption profile and its reactivity toward electrophiles. Due to the rapid tautomerism of the imidazole NH proton, the compound exists in equilibrium between its 4- and 5-substituted tautomers in solution, though it is conventionally named as the 5-isomer.
Table 1: Quantitative Chemical and Structural Parameters
| Property | Value / Description |
| CAS Number | 156647-29-9[1] |
| IUPAC Name | 5-(furan-2-yl)-1H-imidazole[1] |
| Molecular Formula | C₇H₆N₂O[1] |
| Molecular Weight | 134.14 g/mol [1] |
| Canonical SMILES | C1=COC(=C1)C2=CN=CN2[1] |
| InChI Key | OGBXEWZRQRJTSI-UHFFFAOYSA-N[1] |
| LogP (Estimated) | ~1.1 - 1.4 (Favorable for passive membrane permeability) |
| Hydrogen Bond Donors | 1 (Imidazole NH) |
| Hydrogen Bond Acceptors | 2 (Furan O, Imidazole N) |
Physicochemical Causality: The lipophilic furan ring restricts the compound's solubility in purely aqueous media, driving the need for polar aprotic solvents (e.g., DMF, DMSO) or lower alcohols (MeOH, EtOH) during synthetic manipulation. However, the amphoteric nature of the imidazole ring (pKa ~7.0 for the conjugate acid) allows for transient solubilization in mildly acidic aqueous solutions via protonation of the sp2 hybridized nitrogen.
Synthetic Methodologies & Mechanistic Rationale
While multiple pathways exist to construct bi-heterocyclic systems, the Van Leusen Imidazole Synthesis remains the most robust, atom-economical route for generating 5-substituted imidazoles[3]. This formal [3+2] cycloaddition utilizes Toluenesulfonylmethyl isocyanide (TosMIC) as a synthetic equivalent for the C4-N3 fragment of the imidazole ring[4].
Mechanistic Causality
The reaction relies on the condensation of furfural (furan-2-carboxaldehyde) with ammonia to generate a reactive aldimine intermediate in situ. TosMIC, an odorless and stable isocyanide, is deprotonated by a mild base at its active methylene group[4]. The resulting anion undergoes a nucleophilic attack on the aldimine carbon, followed by ring closure. The driving force of the reaction is the subsequent elimination of p -toluenesulfinic acid, which restores aromaticity and yields the target 5-(2-furanyl)-1H-imidazole[3].
Fig 1: Van Leusen [3+2] cycloaddition mechanism for 5-(2-furanyl)-1H-imidazole synthesis.
Table 2: Reaction Optimization Parameters (TosMIC-Aldimine Cycloaddition)
| Base | Solvent | Temp | Yield | Causality & Field Observation |
| K₂CO₃ | MeOH | 40°C | 78-85% | Optimal. Mild basicity prevents furfural polymerization; MeOH aids in sulfinate elimination. |
| t-BuOK | THF | 0°C to RT | 60-65% | Faster kinetics, but stronger base leads to trace degradation of the TosMIC reagent. |
| Na₂CO₃ | EtOH | Reflux | 45-50% | Poor solubility of the base in EtOH leads to incomplete conversion and complex mixtures. |
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following step-by-step protocol is designed as a self-validating system . Each phase includes specific in-process controls (IPCs) to verify success before proceeding.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Step 1: Imine Formation
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Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve furfural (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL). Add a solution of ammonia in methanol (7.0 N, 5.0 equiv) dropwise at 0°C. Stir for 2 hours at room temperature.
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Causality: The excess ammonia drives the equilibrium toward the aldimine and prevents the formation of secondary aminal byproducts. Methanol stabilizes the imine via hydrogen bonding.
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In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly UV-active furfural spot ( Rf ~0.6) and the appearance of a polar baseline spot confirms complete imine conversion.
Step 2: Cycloaddition
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Procedure: To the crude imine solution, add anhydrous K₂CO₃ (2.0 equiv) followed by TosMIC (1.05 equiv) in one portion. Equip the flask with a reflux condenser and heat to 40°C for 4 hours.
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Causality: K₂CO₃ is chosen specifically because it is basic enough to deprotonate TosMIC (pKa ~14) but mild enough to prevent the base-catalyzed ring-opening of the furan moiety.
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In-Process Validation: The reaction mixture will transition from pale yellow to a deep amber color. TLC (DCM/MeOH 95:5) will reveal a new UV-active spot ( Rf ~0.35) that stains positive (brown) with iodine vapor, indicating the formation of the electron-rich imidazole ring.
Step 3: Quench and Isolation
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Procedure: Concentrate the reaction mixture under reduced pressure to remove methanol. Suspend the residue in ethyl acetate (50 mL) and wash with distilled water (3 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Causality: The aqueous wash is critical; it selectively partitions the highly water-soluble potassium p -toluenesulfinate byproduct (the leaving group from TosMIC) into the aqueous phase, leaving the lipophilic 5-(2-furanyl)-1H-imidazole in the organic phase.
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In-Process Validation: The aqueous phase should test slightly basic (pH ~9). The crude organic residue should solidify upon standing under a high vacuum. Final purification via silica gel chromatography (DCM to 5% MeOH in DCM gradient) yields the pure compound.
Pharmacological Utility & Downstream Applications
In medicinal chemistry, the 5-(2-furanyl)-1H-imidazole scaffold is highly valued for its ability to mimic peptide bonds and interact with metalloenzymes.
AGE/RAGE Pathway Modulation: Derivatives of this scaffold, such as 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole, have been extensively studied as modulators of the Advanced Glycation End-product (AGE) and Receptor for AGE (RAGE) signaling pathways[2][5]. The furan oxygen acts as a hydrogen bond acceptor, while the imidazole ring can coordinate with transition metals or form π -stacking interactions within the RAGE binding pocket, effectively disrupting the cytotoxic cascades associated with diabetic vascular diseases[2].
By utilizing the synthetic protocols outlined above, researchers can easily functionalize the N1 position of the imidazole (via standard alkylation) or the C5 position of the furan ring (via Vilsmeier-Haack formylation) to generate expansive libraries of targeted therapeutics.
References
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Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update ResearchGate[Link]
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Glycation and diabetes: The RAGE connection ResearchGate[Link]
